molecular formula C20H18N2O4 B11149699 Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate

Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate

Cat. No.: B11149699
M. Wt: 350.4 g/mol
InChI Key: ORSNYKLAJBVMQB-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry approaches, such as microwave-induced synthesis and environmentally benign solvents, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate involves its interaction with specific molecular targets. The quinoline core can bind to various enzymes or receptors, modulating their activity. This interaction can affect cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate is unique due to its combination of a quinoline core with a methoxyphenyl group and an ester functional group.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]acetate

InChI

InChI=1S/C20H18N2O4/c1-25-14-7-5-6-13(10-14)18-11-16(20(24)21-12-19(23)26-2)15-8-3-4-9-17(15)22-18/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

ORSNYKLAJBVMQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)OC

Origin of Product

United States

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